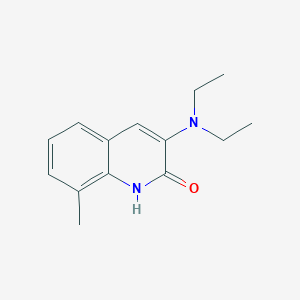

3-(Diethylamino)-8-methyl-2(1H)-quinolinone

Description

Properties

IUPAC Name |

3-(diethylamino)-8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-4-16(5-2)12-9-11-8-6-7-10(3)13(11)15-14(12)17/h6-9H,4-5H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEECZVRALZHWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=CC=CC(=C2NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113225-33-5 | |

| Record name | 3-(Diethylamino)-8-methyl-2(1H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113225335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(DIETHYLAMINO)-8-METHYL-2(1H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74DX3YC4BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Definitive Guide to Lidocaine Impurity B: From Molecular Characteristics to Analytical Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. Lidocaine, a widely used local anesthetic and antiarrhythmic drug, is no exception. The synthesis and storage of lidocaine can result in the formation of various impurities that must be meticulously identified, quantified, and controlled. Among these, Lidocaine Impurity B, also known as Lidocaine N-Oxide, is a significant related substance that warrants careful consideration.

This technical guide provides a comprehensive overview of Lidocaine Impurity B, detailing its chemical properties, origins, and the analytical methodologies essential for its reference standard characterization and routine quality control. This document is intended to serve as a vital resource for professionals in pharmaceutical research and development, quality assurance, and regulatory affairs.

Core Characteristics of Lidocaine Impurity B

Lidocaine Impurity B is the N-oxide derivative of lidocaine, formed by the oxidation of the tertiary amine in the lidocaine molecule. Its precise chemical identity and properties are crucial for the development of accurate analytical methods.[1][2][3]

| Property | Value | Source(s) |

| Chemical Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide N-oxide | [1][4] |

| Synonyms | Lidocaine N-Oxide, Lignocaine N-oxide | [1][4] |

| Pharmacopeial Name | Lidocaine EP Impurity B | [1] |

| CAS Number | 2903-45-9 | [3] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [3] |

| Molecular Weight | 250.34 g/mol | [1] |

Genesis of Lidocaine Impurity B: Synthesis and Degradation Pathways

Understanding the formation pathways of Lidocaine Impurity B is fundamental to implementing effective control strategies during drug substance and product manufacturing.

Synthesis of Lidocaine: A Precursor Landscape

The most common synthetic route to lidocaine starts with 2,6-dimethylaniline. This is first acylated with chloroacetyl chloride to form the intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide (Lidocaine Impurity H).[5][6] Subsequent nucleophilic substitution of the chloro group with diethylamine yields the final lidocaine product.[5][6][7]

Formation of Impurity B via Oxidation

Lidocaine Impurity B is not typically a byproduct of the primary synthesis but rather a degradation product. Forced degradation studies have demonstrated that lidocaine is susceptible to oxidation, leading to the formation of its N-oxide derivative.[2][8] Exposure to oxidizing agents, such as hydrogen peroxide, can facilitate this transformation.[2] This oxidative degradation can potentially occur during manufacturing, storage, or even in vivo as a metabolic process.

Analytical Characterization and Control

The robust analytical control of Lidocaine Impurity B is essential for ensuring the quality of lidocaine-containing drug products. This involves the use of a well-characterized reference standard and validated analytical methods.

Preparation of Lidocaine Impurity B Reference Standard

A high-purity reference standard of Lidocaine Impurity B is critical for accurate identification and quantification. Based on forced degradation studies, a reliable method for preparing this standard involves the controlled oxidation of lidocaine.

Experimental Protocol: Synthesis of Lidocaine Impurity B Reference Standard

-

Dissolution: Dissolve a known quantity of high-purity Lidocaine USP reference standard in a suitable organic solvent, such as methanol.

-

Oxidation: Add a controlled excess of an oxidizing agent, for example, 30% hydrogen peroxide, to the lidocaine solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Quenching and Isolation: After the reaction is complete, the excess oxidizing agent can be quenched. The solvent is then removed under reduced pressure to yield the crude Lidocaine N-Oxide.

-

Purification: The crude product should be purified using an appropriate technique, such as column chromatography or recrystallization, to achieve the high purity required for a reference standard.

-

Characterization: The purity and identity of the synthesized reference standard must be confirmed using a battery of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and elemental analysis, to confirm the structure and molecular formula. The purity should be determined by a validated, stability-indicating HPLC method.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the cornerstone for the analysis of related substances in lidocaine. Pharmacopeial monographs provide well-established methods for this purpose.

European Pharmacopoeia (EP) Method for Related Substances in Lidocaine Hydrochloride

The European Pharmacopoeia outlines a liquid chromatography method for the control of related substances in Lidocaine Hydrochloride.[9][10]

-

Column: A stainless steel column (e.g., 150 mm x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm) (L1 packing).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer solution (pH 8.0) in a ratio of 30:70 (v/v).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV spectrophotometry at 230 nm.[9]

-

Temperature: 30 °C.[9]

This method is designed to separate lidocaine from its specified impurities, including Impurity A (2,6-dimethylaniline) and Impurity H (2-chloro-N-(2,6-dimethylphenyl)acetamide). While Impurity B is not a specified impurity in this particular monograph, the method is a good starting point for developing a validated method for its quantification.

United States Pharmacopeia (USP) Method for Organic Impurities

The USP monograph for Lidocaine also specifies an HPLC method for the control of organic impurities.[11]

-

Column: A 3.9-mm × 15-cm column containing 5-µm packing L1.[11]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 8.0).[11] The exact composition is 30 volumes of acetonitrile and 70 volumes of a 4.85 g/L solution of monobasic potassium phosphate adjusted to a pH of 8.0 with sodium hydroxide.[11]

-

Detection: UV at 230 nm.

Modernization of these USP methods, for instance, by using columns with smaller particle sizes (e.g., 2.7 µm) can lead to significantly shorter run times and reduced solvent consumption while maintaining the required resolution.[12]

Conclusion

The effective control of Lidocaine Impurity B is a critical aspect of ensuring the quality, safety, and efficacy of lidocaine-based pharmaceutical products. A thorough understanding of its chemical properties, formation pathways, and appropriate analytical methodologies is indispensable for drug development professionals. The use of a well-characterized Lidocaine Impurity B reference standard in conjunction with robust, validated analytical methods, such as those adapted from the European and United States Pharmacopeias, will enable accurate monitoring and control of this impurity, thereby upholding the highest standards of pharmaceutical quality.

References

- USP-NF. (2025). Lidocaine.

- Waters Corporation. (n.d.).

- ResearchGate. (n.d.). Validated gradient Stability-Indicating UPLC Method for the Determination of Lidocaine and its Degradation Impurities in Pharmaceutical Dosage Form | Request PDF.

-

PubChem. (n.d.). Lignocaine N-oxide. National Center for Biotechnology Information. Retrieved from [Link]

- Masaryk University. (n.d.). 2. Lidocaine.

- European Pharmacopoeia. (2014, February 2). LIDOCAINE HYDROCHLORIDE Lidocaini hydrochloridum.

- SciSpace. (2017, May 11).

- USP. (n.d.). USP Monographs: Lidocaine Hydrochloride.

- HALO Columns. (n.d.).

- Japanese Pharmacopoeia. (n.d.). Lidocaine / Official Monographs for Part I.

- Regulations.gov. (2018, July 23). USP 41 Official Monographs / Lidocaine 2409.

- European Pharmacopoeia. (2020, February 2). LIDOCAINE HYDROCHLORIDE Lidocaini hydrochloridum.

- International Journal of Research and Review. (2020, January 15). Development and Validation of RP-HPLC Method for Estimation of Lidocaine in Various Pharmaceutical Dosage Forms.

- Molbase. (n.d.). N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis.

- Google Patents. (n.d.). CN112521298A - Synthesis method of lidocaine.

- Brieflands. (2013, October 30).

-

PubChem. (n.d.). Lidocaine. National Center for Biotechnology Information. Retrieved from [Link]

- PubMed. (2022, September 1).

- Sigma-Aldrich. (n.d.). Lidocaine hydrochloride EP Reference Standard.

- PubChem. (n.d.). 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2,2,2-trichloroethane-1,1-diol.

- LGC Standards. (n.d.). Lidocaine hydrochloride CRS.

- ResearchGate. (n.d.).

- SciELO. (n.d.). HPLC assay of lidocaine in in vitro dissolution test of the Poloxamer 407 gels.

- PMC. (n.d.). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods.

- ChemicalBook. (n.d.). Lidocaine(137-58-6) 1H NMR spectrum.

- Agilent. (2009, May 1).

- mzCloud. (2015, November 10). Lidocaine N oxide.

- Santa Cruz Biotechnology. (n.d.). Lidocaine N-Oxide | CAS 2903-45-9.

- ResearchGate. (n.d.). (PDF)

- Taylor & Francis Online. (2026, January 18). Full article: Analytical Approaches for the Determination of Lidocaine and Its Metabolites: A Comprehensive Insight.

- University of California, San Diego. (n.d.). Synthesis of Lidocaine.

- University of San Diego. (n.d.). Chem 302L / Su07 The Synthesis of Lidocaine Introduction.

- PubChem. (n.d.). 2-[Diethylamino]-[2,6-dimethylphenyl]acetamide.

Sources

- 1. Lignocaine N-oxide | C14H22N2O2 | CID 3036923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Lidocaine N-Oxide | CAS 2903-45-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. mzCloud – Lidocaine N oxide [mzcloud.org]

- 5. is.muni.cz [is.muni.cz]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. cerritos.edu [cerritos.edu]

- 8. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uspbpep.com [uspbpep.com]

- 10. drugfuture.com [drugfuture.com]

- 11. trungtamthuoc.com [trungtamthuoc.com]

- 12. halocolumns.com [halocolumns.com]

Technical Guide: Fluorescent Properties & Analysis of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone

This guide provides an in-depth technical analysis of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone , a specialized heterocyclic fluorophore often encountered as a critical impurity in Lidocaine manufacturing (Lidocaine Impurity 13/L) and utilized as a scaffold in fluorescent probe design.

Executive Summary

3-(Diethylamino)-8-methyl-2(1H)-quinolinone (CAS: 113225-33-5) is a photoactive quinolinone derivative characterized by an intramolecular charge transfer (ICT) system. While primarily regulated as a cyclic impurity in the synthesis of the local anesthetic Lidocaine, its structural architecture—featuring an electron-donating diethylamino group conjugated to an electron-withdrawing lactam core—renders it a potent fluorophore. This guide details its photophysical mechanisms, synthesis pathways, and protocols for analytical detection.

Part 1: Molecular Architecture & Formation Mechanism

Structural Analysis

The molecule consists of a 2(1H)-quinolinone (carbostyril) core substituted at the:

-

3-Position: A diethylamino group

.[1] This acts as a strong electron donor (D), facilitating "push-pull" electron dynamics. -

8-Position: A methyl group

. This steric bulk at the peri-position relative to the lactam nitrogen influences solubility and prevents aggregation but has minimal electronic impact compared to the amino group.

Origin & Synthesis Pathway

In pharmaceutical contexts, this molecule arises as a "Cyclic Impurity." Its formation is often traced to the presence of o-toluidine (2-methylaniline) as a contaminant in the 2,6-xylidine starting material used for Lidocaine synthesis. The cyclization likely proceeds via an intramolecular Friedel-Crafts alkylation or Vilsmeier-Haack type mechanism under thermal stress.

Diagram 1: Impurity Formation Pathway

The following diagram illustrates the divergence from the standard Lidocaine synthesis (using 2,6-xylidine) versus the impurity pathway (using o-toluidine contaminant).

Caption: Divergent synthesis pathway showing the origin of the 8-methyl-quinolinone impurity from o-toluidine contamination.

Part 2: Photophysical Properties[2][3]

Mechanism of Fluorescence

The fluorescence of 3-(diethylamino)-8-methyl-2(1H)-quinolinone is governed by an Intramolecular Charge Transfer (ICT) state. Upon excitation, electron density shifts from the diethylamino donor to the quinolinone carbonyl acceptor.

-

Excitation (λex): Typically 350–370 nm (UV region).

-

Emission (λem): Typically 430–480 nm (Blue to Cyan region).

-

Stokes Shift: Large (>80 nm), characteristic of ICT fluorophores, reducing self-quenching artifacts.

Solvatochromism

The molecule exhibits positive solvatochromism. In polar solvents, the highly dipolar excited state is stabilized, lowering its energy and causing a red shift in emission.

| Solvent Parameter | Solvent Example | Predicted λem (nm) | Quantum Yield (Φ) | Note |

| Non-Polar | Hexane / Toluene | 410 - 420 | High (>0.7) | Structured emission; locally excited (LE) state dominates. |

| Polar Aprotic | Acetonitrile / DMSO | 440 - 460 | Moderate (0.4-0.6) | ICT state stabilized; broadening of spectra. |

| Polar Protic | Methanol / Water | 470 - 490 | Low (<0.2) | Fluorescence quenching due to H-bonding with the carbonyl or amino group. |

pH Sensitivity

The 3-diethylamino group is protonatable.

-

Acidic pH (< 4): Protonation of the amino nitrogen eliminates the donor effect, disrupting the ICT system and quenching fluorescence .

-

Basic/Neutral pH (> 7): The molecule remains in its highly fluorescent, neutral form.

Diagram 2: Jablonski & ICT Mechanism

This diagram visualizes the energy transitions and the solvent relaxation process that leads to the observed Stokes shift.

Caption: Jablonski diagram highlighting the Intramolecular Charge Transfer (ICT) relaxation responsible for the large Stokes shift.

Part 3: Analytical Methodologies

Detection Protocol (HPLC-FLD)

For drug development professionals, detecting this impurity is critical. Fluorescence detection (FLD) is superior to UV due to the molecule's high quantum yield in organic mobile phases.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase: Isocratic mixture of Phosphate Buffer (pH 7.0) : Acetonitrile (60:40). Note: High organic content boosts fluorescence.

-

Flow Rate: 1.0 mL/min.

-

Detector Settings:

- : 360 nm

- : 450 nm

-

Limit of Detection (LOD): Typically < 10 ng/mL (superior to UV detection limits of ~100 ng/mL).

Quantum Yield Measurement Protocol

To validate the fluorophore for probe applications, the quantum yield (

-

Standard Selection: Use Coumarin 153 (

in Ethanol) or Quinine Sulfate ( -

Preparation: Prepare solutions of the quinolinone and the standard with Absorbance < 0.1 at the excitation wavelength (to avoid inner filter effects).

-

Measurement: Record integrated fluorescence intensity (

) for both. -

Calculation:

Where

Part 4: Emerging Applications

Beyond its role as a regulated impurity, the 3-amino-2(1H)-quinolinone scaffold is gaining traction in functional probe design:

-

Viscosity Sensors: The rotation of the diethylamino group allows for Twisted Intramolecular Charge Transfer (TICT). In high-viscosity environments (e.g., cell membranes), rotation is restricted, suppressing non-radiative decay and significantly enhancing fluorescence ("Turn-On" response).

-

Ratiometric pH Sensing: Due to the protonation of the amino group, the molecule can serve as a pH indicator in the physiological range (pH 4–7), switching from non-fluorescent (protonated) to blue-fluorescent (neutral).

References

-

Pharmaffiliates. (2024). 3-(Diethylamino)-8-methyl-2(1H)-quinolinone - Lidocaine Impurity Data. Retrieved from [Link]

-

Renault, K., Renard, P. Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide.[2][3] New Journal of Chemistry, 41(18).[2] Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14627308, 3-(Diethylamino)-8-methyl-2(1H)-quinolinone.[4] Retrieved from [Link]

-

Aliaga, M. E., et al. (2015). An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite.[1] ACS Omega.[1] Retrieved from [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Photophysical properties of quinoxalin-2(1H)-ones: application in the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 3-(Diethylamino)-8-methyl-2(1H)-quinolinone | C14H18N2O | CID 14627308 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone from Lidocaine

The following technical guide details the synthesis of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone , a known cyclic impurity of the local anesthetic Lidocaine (Lignocaine). This molecule is critical in pharmaceutical quality control as a reference standard (Impurity L) for impurity profiling and stability studies.

The synthesis exploits a modified Vilsmeier-Haack cyclization , forcing the cyclodehydration of Lidocaine under specific conditions to yield the quinolinone scaffold.

Executive Summary

The target molecule, 3-(Diethylamino)-8-methyl-2(1H)-quinolinone (CAS: 113225-33-5), is a pharmacopeial impurity associated with Lidocaine.[1][2][3] Its formation typically occurs under stress conditions (acidic, thermal) or via the presence of 2-methylaniline precursors.

For research and analytical validation, it is often necessary to synthesize this compound directly from Lidocaine. This guide presents a robust dealkylative Vilsmeier-Haack cyclization protocol. Unlike standard Meth-Cohn quinoline syntheses, this pathway involves a unique steric extrusion or oxidative loss of one ortho-methyl group from the 2,6-xylidine moiety to achieve the 8-methyl-2-quinolinone core.

Key Strategic Objectives

-

Target Purity: >98% (HPLC area).

-

Application: Reference standard for HPLC/UPLC impurity profiling of Lidocaine HCl.

-

Safety: Management of corrosive Vilsmeier reagents (

) and exothermic quenches.

Retrosynthetic Analysis & Strategy

The transformation requires the conversion of the acyclic amide (Lidocaine) into a bicyclic aromatic system.

-

Disconnection: The C2-N1 and C3-C4 bonds are the key strategic points.

-

Precursor: Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide).

-

Reagent: Vilsmeier Reagent (Chloromethylene)dimethyliminium chloride, generated in situ from

and DMF. -

Mechanistic Challenge: Lidocaine possesses a 2,6-dimethyl substitution pattern. The target is an 8-methyl quinolinone.[1][2][4] The cyclization at the ortho position requires the expulsion or loss of one methyl group to restore aromaticity in the fused system.

DOT Diagram: Retrosynthesis

Figure 1: Retrosynthetic disconnection showing the relationship between the Lidocaine amide scaffold and the quinolinone target.

Experimental Protocol

Reagents and Equipment

| Reagent | CAS No. | Equiv.[5] | Role |

| Lidocaine (Base) | 137-58-6 | 1.0 | Substrate |

| Phosphorus Oxychloride ( | 10025-87-3 | 3.0 - 5.0 | Cyclization Reagent |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent/Reagent | Vilsmeier Precursor |

| Sodium Acetate (aq) | 127-09-3 | Excess | Buffer/Quench |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Extraction |

Equipment:

-

3-neck Round Bottom Flask (RBF) with reflux condenser and drying tube (

). -

Pressure-equalizing addition funnel.

-

Inert gas manifold (

or -

Rotary Evaporator.

Step-by-Step Synthesis

Caution:

-

Vilsmeier Reagent Formation:

-

Charge dry DMF (5.0 vol relative to Lidocaine) into a dry 3-neck RBF under

. -

Cool to 0–5°C using an ice/salt bath.

-

Add

(3.0 equiv) dropwise over 30 minutes. Maintain internal temperature <10°C. -

Observation: The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt. Stir for 30 mins at 0°C.

-

-

Substrate Addition:

-

Dissolve Lidocaine (1.0 equiv) in a minimum volume of dry DMF.

-

Add the Lidocaine solution dropwise to the Vilsmeier reagent at 0–5°C.

-

Allow the mixture to warm to room temperature (RT) over 1 hour.

-

-

Cyclization (The "Forcing" Step):

-

Heat the reaction mixture to 85–95°C .

-

Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) or HPLC.

-

Reaction Time: Typically 4–6 hours. The spot for Lidocaine (

) will disappear, and a new fluorescent spot (blue under UV254/365) will appear. -

Note: The harsh thermal conditions are required to overcome the steric hindrance of the 2,6-dimethyl groups and facilitate the methyl expulsion.

-

-

Quenching and Isolation:

-

Cool the reaction mass to RT.

-

Pour the mixture slowly into crushed ice (10 vol) with vigorous stirring. Exothermic!

-

Adjust pH to ~8.0 using saturated Sodium Acetate solution or

. -

Precipitation: The crude quinolinone may precipitate as a solid. If so, filter and wash with water.

-

Extraction (if oil forms): Extract with DCM (

vol). Wash combined organics with brine, dry over

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel (230–400 mesh).

-

Eluent: Gradient of DCM

5% MeOH in DCM. -

Recrystallization: Final purification from Ethanol/Water or Acetonitrile yields the reference standard as off-white to pale yellow crystals.

-

Mechanistic Insight: The "Methyl Loss" Anomaly

The transformation of Lidocaine (2,6-dimethyl) to an 8-methyl quinolinone implies the loss of one methyl group. In standard Vilsmeier-Haack reactions, this is non-trivial.

Proposed Pathway:

-

Activation: The amide oxygen attacks the Vilsmeier reagent (

), forming an imidoyl chloride-like intermediate. -

Electrophilic Attack: The activated intermediate undergoes intramolecular electrophilic aromatic substitution (EAS) at the ortho position.

-

Steric Extrusion: The ortho position is blocked by a methyl group. In the spiro-intermediate or cationic intermediate, the steric crowding, combined with the high temperature and acidic medium, favors the elimination of the methyl group (likely as methyl chloride or via oxidative demethylation if air is present) to restore aromaticity.

-

Hydrolysis: The resulting chloro-quinoline intermediate hydrolyzes during workup to the 2-quinolinone (carbostyril).

DOT Diagram: Reaction Mechanism

Figure 2: Mechanistic pathway highlighting the critical dealkylation step required to form the 8-methyl-2-quinolinone core.

Analytical Validation (QC)

To confirm the identity of the synthesized impurity, compare against the following expected spectral data.

Data Summary Table

| Parameter | Expected Result | Notes |

| Appearance | Pale yellow solid | |

| Melting Point | 215–220°C | Distinct from Lidocaine (68°C) |

| MS (ESI+) | Molecular Formula: | |

| UV | ~254 nm, 320 nm | Quinolinone characteristic absorption |

NMR Interpretation ( NMR, 400 MHz, )

-

10.8 ppm (s, 1H):

- 7.2 - 7.5 ppm (m, 3H): Aromatic protons (H5, H6, H7). Note the integration is 3, not 4, confirming the trisubstituted ring.

- 2.4 ppm (s, 3H): Single aromatic methyl group at position 8. (Crucial for distinguishing from 5,8-dimethyl or other isomers).

- 3.1 ppm (q, 4H) & 1.0 ppm (t, 6H): Diethylamino side chain (retained).

References

-

PubChem. (n.d.). 3-(Diethylamino)-8-methyl-2(1H)-quinolinone.[1][2][3][4] National Library of Medicine. Retrieved February 21, 2026, from [Link]

- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.

- Rajanna, K. C., et al. (1996). Kinetics and mechanism of Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines. Tetrahedron, 52(15).

-

Lidocaine Impurity Standards. (2025). Impurity L (Lidocaine Cyclic Impurity).[1] Pharmaffiliates. Retrieved February 21, 2026, from [Link]

-

Mahdi, I. S., et al. (2020).[6] Chemical biology of cyclization reactions by using POCl3. Eurasian Journal of BioSciences, 14, 973-976.[6] Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS: 113225-33-5 | CymitQuimica [cymitquimica.com]

- 3. 3-(Diethylamino)-8-methyl-2(1H)-quinolinone_113225-33-5_D443210_ãè±èæ ååç½ã [mdfcw.com]

- 4. clearsynth.com [clearsynth.com]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

Solubility of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone in methanol vs water

Technical Guide: Solubility Profiling of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone

Executive Summary & Theoretical Prediction

This guide provides a technical analysis of the solubility characteristics of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone (CAS: 113225-33-5), a known impurity in Lidocaine synthesis and a structural analog to carbostyril dyes.[1]

Core Conclusion: Based on Structure-Activity Relationship (SAR) analysis and thermodynamic principles, this compound exhibits high solubility in methanol and poor solubility in neutral water .[1]

| Solvent | Predicted Solubility | Mechanistic Driver |

| Methanol | High (>50 mg/mL) | Favorable dipole-dipole interactions; Methanol accommodates the lipophilic diethylamino and methyl groups while H-bonding with the lactam carbonyl.[1] |

| Water (pH 7) | Low/Sparingly (<0.1 mg/mL) | The Hydrophobic Effect dominates.[1] The disruption of water's H-bond network by the bulky hydrophobic diethylamino and methyl groups is energetically unfavorable.[1] |

| Water (pH < 4) | Moderate/High | Protonation of the tertiary amine ( |

Structural Analysis & Solvation Thermodynamics

To understand why solubility differs, we must dissect the molecule's interaction with the solvent cage.

The Solute: 3-(Diethylamino)-8-methyl-2(1H)-quinolinone[1][2]

-

Lipophilic Domains: The 8-methyl group and the N,N-diethyl chains create a significant non-polar surface area. These regions interact via London Dispersion Forces (LDF).[1]

-

Polar Domains: The 2(1H)-quinolinone core contains a lactam functionality (amide-like).[1] The carbonyl oxygen is a Hydrogen Bond Acceptor (HBA); the lactam nitrogen is a weak Hydrogen Bond Donor (HBD).[1]

-

Basicity: The exocyclic nitrogen (diethylamino) has a lone pair, making it a basic center (estimated

).[1]

Methanol Solvation (The "Good" Solvent)

Methanol (

-

Methyl Group: Interacts favorably with the hydrophobic domains of the solute.[1]

-

Hydroxyl Group: Forms H-bonds with the quinolinone carbonyl and the tertiary amine lone pair.[1]

-

Result: The enthalpy of mixing (

) is exothermic or slightly endothermic, but the entropy of mixing (

Aqueous Solvation (The "Poor" Solvent)

Water (

-

Cavity Formation: Dissolving the solute requires breaking strong water-water H-bonds to create a cavity.[1]

-

Hydrophobic Effect: The non-polar diethyl and methyl groups cannot H-bond with water.[1] Water molecules at the interface form an ordered "clathrate-like" cage, decreasing entropy (

).[1] -

Result: The high energy cost of cavity formation and the entropy penalty render the free base insoluble.[1]

Experimental Validation Protocols

As a researcher, you must validate these predictions. Do not rely solely on calculated LogP.[1] Use the following self-validating protocols.

Protocol A: Saturation Shake-Flask Method (Gold Standard)

Use this for determining thermodynamic solubility.[1]

Materials:

-

Analyte: 3-(Diethylamino)-8-methyl-2(1H)-quinolinone (solid).[1][2]

-

Solvents: HPLC-grade Methanol, Milli-Q Water (buffered to pH 7.4).[1]

-

Equipment: Orbital shaker, Centrifuge, HPLC-UV or UV-Vis Spectrophotometer.[1]

Workflow:

-

Supersaturation: Add excess solid compound to 5 mL of solvent in a glass vial until undissolved solid remains visible.

-

Equilibration: Shake at 25°C for 24–48 hours. Critical: Ensure solid is always present; if it dissolves completely, add more.[1]

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

-

Quantification: Dilute the supernatant with methanol (to ensure solubility during measurement) and analyze via HPLC-UV (detection at

nm).

Protocol B: The "Solvent Switch" (Recrystallization Test)

Use this for purification or rapid solubility estimation.[1]

-

Dissolve 100 mg of the compound in minimal hot methanol (approx. 60°C).

-

Observation: If it dissolves easily (<2 mL), methanol solubility is high.[1]

-

Slowly add water dropwise to the hot solution.

-

Endpoint: Turbidity (cloudiness) indicates the solubility limit.[1] The rapid precipitation confirms poor aqueous solubility (antisolvent effect).[1]

Visualization of Solvation Mechanisms

The following diagram illustrates the competitive solvation pathways and the experimental workflow for determination.

Caption: Figure 1. Thermodynamic solvation pathways comparing Methanol (favorable enthalpy/entropy) vs. Water (unfavorable hydrophobic effect), leading to the chosen quantification protocol.

Implications for Drug Development & Analysis

-

Impurity Tracking: This compound is a known impurity of Lidocaine (L397800).[1] In Reverse-Phase HPLC (RP-HPLC), it will elute after Lidocaine due to the lipophilic 8-methyl and diethylamino groups.[1]

-

Action: Use a high-methanol gradient (e.g., 70% MeOH) to elute this impurity from the column.[1]

-

-

Formulation: If this structure is a lead compound, it cannot be formulated in pure water.[1]

-

Strategy: Use cosolvents (PEG400, Ethanol) or cyclodextrin complexation.[1] Alternatively, form a hydrochloride salt to target the diethylamino group for aqueous solubility.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14627308, 3-(Diethylamino)-8-methyl-2(1H)-quinolinone.[1] Retrieved from [Link][1]

-

NIST Chemistry WebBook. Quinoline, 8-methyl- Thermochemical Data.[1][3] (Analogous structural data). Retrieved from [Link][1]

-

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data.[1] CRC Press.[1] (Reference for general amino-quinoline solubility trends).

-

Bergström, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems.[1]Journal of Pharmaceutical Sciences. (Methodology source).

Sources

Methodological & Application

Topic: A Robust Reverse-Phase HPLC Method for the Analysis of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, detailed protocol for the analysis of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone using reverse-phase high-performance liquid chromatography (RP-HPLC). The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and robust analytical procedure for quantification and impurity profiling. We delve into the physicochemical properties of the analyte to provide a causal explanation for the selected chromatographic conditions, ensuring the method is not only precise but also scientifically grounded. The protocol includes system suitability criteria, detailed preparation of reagents and samples, and optimized instrument parameters, making it suitable for immediate implementation in a laboratory setting.

Introduction and Scientific Rationale

3-(Diethylamino)-8-methyl-2(1H)-quinolinone is a quinolinone derivative, notably identified as a cyclic impurity of Lidocaine[1]. The accurate quantification of such compounds is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Reverse-phase chromatography is the method of choice due to its versatility and applicability to moderately polar compounds.

The successful development of an RP-HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties.

-

Structure and Lipophilicity (logP): The molecule consists of a bicyclic quinolinone core, a diethylamino group, and a methyl group[2][3]. Structurally similar compounds possess a moderate degree of lipophilicity, with predicted logP values typically in the range of 1.8 to 2.6[4][5]. This characteristic indicates that the analyte will have a sufficient hydrophobic interaction with a nonpolar stationary phase, such as C18, making it an ideal candidate for retention and separation in a reverse-phase system[6][7].

-

Basicity and Ionization (pKa): The tertiary diethylamino group imparts basic properties to the molecule. The pKa of the parent quinoline is 4.90[8], while structurally related amino-quinolones and diethylamino ketones show basic pKa values ranging from approximately 4.8 to 8.0[4][9]. At a pH below its pKa, the diethylamino group will be protonated, existing as a cation. Operating the mobile phase at a controlled acidic pH (e.g., pH 2.5-3.5) is therefore a critical strategy. This ensures a single, consistent ionization state for the analyte, which prevents peak splitting and shifting retention times. Furthermore, the use of an acidic modifier, such as phosphoric or formic acid, is known to improve peak shape for basic compounds by minimizing undesirable secondary interactions with residual silanols on the silica-based stationary phase[10][11].

-

UV Absorbance: The conjugated quinolinone ring system acts as a strong chromophore, allowing for sensitive detection using a UV detector. Related quinoline structures are commonly analyzed at wavelengths between 250 nm and 300 nm[12].

Based on this analysis, a C18 column with a water/acetonitrile mobile phase, buffered at an acidic pH, and UV detection provides the most logical and promising starting point for robust method development.

Method Development Workflow

The development of this protocol followed a systematic and logical progression. The key stages are outlined in the workflow diagram below, moving from initial analyte characterization to the final, optimized chromatographic conditions. This structured approach ensures all critical parameters are evaluated for a robust and reliable method.

Caption: Logical workflow for the RP-HPLC method development.

Optimized Chromatographic Conditions

The following table summarizes the final, optimized conditions for the analysis of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone. These parameters were determined to provide optimal resolution, peak shape, and run time.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and DAD/VWD detector. |

| Stationary Phase | C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient Elution | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-18 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 18 minutes (including re-equilibration) |

| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |

Detailed Experimental Protocol

This section provides a step-by-step methodology for sample preparation and analysis.

Reagent and Solution Preparation

-

Mobile Phase A (0.1% H₃PO₄ in Water):

-

Add 1.0 mL of concentrated (85%) phosphoric acid to 900 mL of HPLC-grade water in a 1 L volumetric flask or media bottle.

-

Bring the volume to 1000 mL with HPLC-grade water and mix thoroughly.

-

Filter the solution through a 0.45 µm nylon membrane filter before use.

-

-

Mobile Phase B (Acetonitrile):

-

Use HPLC-grade acetonitrile. Filtering is recommended if the solvent source has not been recently opened.

-

-

Diluent (50:50 Water/Acetonitrile):

-

Combine 500 mL of HPLC-grade water with 500 mL of HPLC-grade acetonitrile. Mix well. This can be approximated using a graduated cylinder.

-

-

Standard Stock Solution (1.0 mg/mL):

-

Accurately weigh approximately 25 mg of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of Diluent and sonicate for 10 minutes or until fully dissolved.

-

Allow the solution to return to room temperature, then dilute to the mark with Diluent. Mix thoroughly.

-

-

Working Standard Solution (e.g., 50 µg/mL):

-

Pipette 2.5 mL of the Standard Stock Solution (1.0 mg/mL) into a 50 mL volumetric flask.

-

Dilute to the mark with Diluent and mix thoroughly.

-

Transfer the solution into an HPLC vial for analysis.

-

Sample Preparation

-

Accurately weigh a sample containing an amount of the analyte expected to yield a final concentration within the calibrated range (e.g., 50 µg/mL).

-

Transfer the sample to an appropriate volumetric flask.

-

Add approximately 70% of the flask volume with Diluent and sonicate for 15-20 minutes to ensure complete extraction and dissolution.

-

Allow the solution to cool to room temperature and dilute to the final volume with Diluent.

-

Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

Instrumentation and Analysis

-

System Setup:

-

Purge all pump lines with their respective mobile phases.

-

Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 20-30 minutes).

-

-

System Suitability Testing (SST):

-

Before running samples, perform five replicate injections of the Working Standard Solution (50 µg/mL).

-

The system is deemed suitable for analysis if the following criteria are met.

-

| SST Parameter | Acceptance Criteria |

| Retention Time (RT) | Relative Standard Deviation (RSD) ≤ 1.0% |

| Peak Area | RSD ≤ 2.0% |

| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 |

| Theoretical Plates (N) | ≥ 5000 |

-

Analysis Sequence:

-

Run a blank injection (Diluent) to ensure no carryover or system contamination.

-

Inject the Working Standard Solution to establish the retention time and response.

-

Inject the prepared sample solutions.

-

It is recommended to inject a standard periodically (e.g., every 10-20 sample injections) to monitor system performance throughout the run.

-

Expected Results

Under the specified conditions, 3-(Diethylamino)-8-methyl-2(1H)-quinolinone is expected to elute as a sharp, symmetrical peak with a retention time of approximately 8.5 - 9.5 minutes. The exact retention time may vary slightly depending on the specific column, system dead volume, and age of the mobile phase. The baseline should be stable with minimal noise. The method's specificity allows for clear separation from common impurities and degradation products.

References

- SIELC Technologies. (2018, February 16). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.

-

PubChem. 3-(Diethylamino)-8-methyl-2(1H)-quinolinone. National Center for Biotechnology Information. [Link]

-

Musiol, R., et al. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

-

SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]

-

mVOC 4.0. Quinoline. [Link]

-

Global Substance Registration System (GSRS). 3-(DIETHYLAMINO)-8-METHYL-2(1H)-QUINOLINONE. [Link]

-

U.S. Environmental Protection Agency (EPA). 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- Properties. CompTox Chemicals Dashboard. [Link]

-

Raffiunnisa, et al. (2023, August 5). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry. [Link]

-

PubChem. Lidocaine. National Center for Biotechnology Information. [Link]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

U.S. Environmental Protection Agency (EPA). 3-(Diethylamino)propiophenone Properties. CompTox Chemicals Dashboard. [Link]

-

Durrant Lab. logP - MolModa Documentation. [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

-

Pharmaffiliates. 3-(Diethylamino)-8-methyl-2(1H)-quinolinone. [Link]

-

PubChemLite. 5-[(diethylamino)methyl]quinolin-8-ol. [Link]

-

Kiani, M., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. [Link]

-

SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-(Diethylamino)-8-methyl-2(1H)-quinolinone | C14H18N2O | CID 14627308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. comptox.epa.gov [comptox.epa.gov]

- 5. PubChemLite - 5-[(diethylamino)methyl]quinolin-8-ol (C14H18N2O) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. logP - MolModa Documentation [durrantlab.pitt.edu]

- 8. mVOC 4.0 [bioinformatics.charite.de]

- 9. comptox.epa.gov [comptox.epa.gov]

- 10. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Robust LC-MS/MS Method for Comprehensive Impurity Profiling of Lidocaine

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of process-related and degradation impurities in lidocaine active pharmaceutical ingredient (API) and finished pharmaceutical products. The developed methodology is designed to meet the stringent requirements of regulatory bodies, providing a sensitive, specific, and robust tool for quality control and stability testing in the pharmaceutical industry. We will delve into the rationale behind the method development, including the selection of chromatographic conditions and mass spectrometric parameters, and provide a comprehensive protocol for forced degradation studies to ensure the stability-indicating nature of the assay.

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Quality

Lidocaine, a widely used local anesthetic and antiarrhythmic agent, is a cornerstone of modern medicine.[1] Its safety and efficacy are intrinsically linked to its purity. Impurities in the drug substance or product can arise from various sources, including the manufacturing process, degradation of the API, or interaction with excipients. These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final pharmaceutical product. Therefore, rigorous analytical methods for the identification and quantification of impurities are paramount for ensuring patient safety and complying with global regulatory standards, such as those set by the International Council for Harmonisation (ICH).[2][3][4]

This application note addresses the critical need for a reliable method for lidocaine impurity profiling by leveraging the power of liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal technique for detecting and quantifying trace-level impurities in complex matrices.[5][6][7][8] We will present a comprehensive approach that encompasses method development, validation, and application to forced degradation studies, providing researchers and quality control analysts with a complete toolkit for ensuring the quality of lidocaine products.

Method Development Strategy: A Scientifically-Driven Approach

The development of a robust impurity profiling method requires a deep understanding of the analyte's physicochemical properties and potential degradation pathways. Our strategy is built on a foundation of scientific rationale to ensure the final method is fit for its intended purpose.

The Rationale for Reversed-Phase Chromatography at High pH

Lidocaine is a basic compound with a pKa of approximately 7.9. In traditional reversed-phase HPLC using low pH mobile phases, basic compounds like lidocaine become protonated, leading to poor retention and peak shape due to interactions with residual silanols on the silica-based stationary phase.[1] To overcome this, our method employs a high pH mobile phase (pH 10). At this pH, lidocaine is in its neutral, un-ionized form, which increases its hydrophobicity and retention on a C18 column, resulting in excellent peak shape and resolution from its impurities.[1]

Leveraging the Power of Tandem Mass Spectrometry for Unambiguous Identification

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity that is crucial for impurity profiling. By selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, we can selectively detect and quantify lidocaine and its impurities, even in the presence of co-eluting matrix components. This high degree of selectivity is essential for achieving the low detection and quantification limits required by regulatory guidelines.

Experimental Protocols

This section provides detailed, step-by-step protocols for sample preparation, LC-MS/MS analysis, and forced degradation studies.

Materials and Reagents

-

Lidocaine hydrochloride reference standard and impurity standards (e.g., 2,6-dimethylaniline, 2-Chloro-N-(2,6-dimethylphenyl)acetamide) were sourced from a reputable supplier.

-

All solvents (acetonitrile, methanol, water) were of LC-MS grade.

-

Formic acid and ammonium hydroxide were of analytical grade.

Sample Preparation Protocol

The following protocol is a general guideline for the preparation of a lidocaine ointment sample. It should be optimized and validated for the specific formulation being tested.

-

Weighing: Accurately weigh approximately 100 mg of the lidocaine ointment into a 50 mL volumetric flask.

-

Dissolution: Add 25 mL of a diluent (e.g., 50:50 acetonitrile:water) to the flask.

-

Extraction: Sonicate the mixture for 15 minutes to ensure complete extraction of the lidocaine and its impurities from the ointment base.[9]

-

Dilution: Allow the solution to cool to room temperature and dilute to the mark with the diluent.

-

Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

LC-MS/MS Method Parameters

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of lidocaine and its impurities.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Instrument | UPLC System |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Ammonium Hydroxide in Water (pH 10) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions for Lidocaine and Key Impurities

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Lidocaine | 235.2 | 86.1 | 20 |

| 2,6-Dimethylaniline | 122.1 | 107.1 | 15 |

| Impurity H | 212.1 | 122.1 | 18 |

| Lidocaine N-oxide | 251.2 | 86.1 | 22 |

Note: The MS/MS parameters should be optimized for the specific instrument being used.

Forced Degradation Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2][4] The following protocol outlines the stress conditions to be applied to a solution of lidocaine.

-

Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[2]

-

Thermal Degradation: 105°C for 48 hours (solid state).

-

Photolytic Degradation: ICH-compliant photostability chamber for an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.

After exposure to the stress conditions, the samples should be diluted to an appropriate concentration and analyzed using the developed LC-MS/MS method.

Method Validation: Ensuring a Trustworthy and Compliant Method

The developed LC-MS/MS method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3][4] The validation should include the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through the analysis of blank samples, placebo samples, and stressed samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linearity.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte (spiked samples).

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

The following diagrams illustrate the key workflows and logical relationships described in this application note.

Caption: A high-level overview of the LC-MS impurity profiling workflow.

Caption: Logical flow of forced degradation studies for method validation.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable solution for the impurity profiling of lidocaine. By employing a scientifically-driven approach to method development and adhering to rigorous validation protocols, this method ensures the generation of high-quality data that is compliant with global regulatory expectations. The use of high pH reversed-phase chromatography coupled with the sensitivity and selectivity of tandem mass spectrometry allows for the confident identification and quantification of both process-related and degradation impurities, ultimately contributing to the safety and efficacy of lidocaine pharmaceutical products.

References

Sources

- 1. halocolumns.com [halocolumns.com]

- 2. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. biotech-spain.com [biotech-spain.com]

- 9. waters.com [waters.com]

Guide to Robust Extraction Protocols for Lidocaine Impurities from Diverse Pharmaceutical Formulations

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Lidocaine is a cornerstone local anesthetic and antiarrhythmic agent, ubiquitous in pharmaceutical formulations ranging from injectables to topical patches.[1][2] The safety and efficacy of these products are directly linked to the stringent control of impurities, which can arise from the synthetic process or degradation over time.[1][3] A critical impurity, 2,6-dimethylaniline (Impurity A), is a known degradation product and a potential carcinogen, necessitating its precise and accurate quantification.[4][5][6] This application note provides a comprehensive guide to validated extraction protocols for lidocaine and its impurities from various pharmaceutical matrices. Moving beyond a simple recitation of steps, this guide delves into the scientific rationale behind methodological choices, empowering researchers to select, optimize, and validate robust extraction strategies for their specific application. We present detailed protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by a discussion of analytical finish by High-Performance Liquid Chromatography (HPLC).

Foundational Principles: Analyte and Matrix Considerations

The success of any extraction protocol hinges on a fundamental understanding of the physicochemical properties of the target analytes and the complexity of the sample matrix.

1.1. Physicochemical Properties of Lidocaine and Key Impurities

Lidocaine is a weak base with a pKa of approximately 7.9. This property is the cornerstone of many extraction strategies. In acidic conditions (pH < pKa), it is protonated and highly water-soluble. In alkaline conditions (pH > pKa), it exists as a free base, which is significantly more soluble in organic solvents.[7] Its primary process-related impurity and degradant, 2,6-dimethylaniline, is also a weak base. Understanding and manipulating the ionization state of these compounds through pH adjustment is critical for achieving selective extraction and separation from matrix components.

1.2. Challenges of Diverse Pharmaceutical Matrices

The choice of extraction method is dictated by the formulation's complexity.

-

Aqueous Injectables: These are the simplest matrices, consisting primarily of the Active Pharmaceutical Ingredient (API) in a saline or dextrose solution. The primary challenge is concentrating low-level impurities.

-

Topical Formulations (Creams, Gels, Ointments): These are complex semi-solid matrices containing fats, oils, emulsifiers, and polymers. The extraction protocol must efficiently break down the formulation and remove these interfering excipients before analysis.[2]

-

Transdermal Patches: The API and impurities are embedded within an adhesive polymer matrix. Extraction requires solvents that can effectively penetrate this matrix and solubilize the target analytes.[2][8]

Strategic Selection of an Extraction Protocol

The goal of extraction is to quantitatively transfer the analytes of interest from the complex sample matrix into a clean solution suitable for chromatographic analysis, while leaving interferences behind. The two most common and versatile techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

-

Liquid-Liquid Extraction (LLE): This classic technique partitions analytes between two immiscible liquid phases (typically aqueous and organic).[9] It is often employed for simpler matrices or when the primary goal is to move the analyte from an aqueous to an organic phase. Its effectiveness is heavily reliant on pH control to manipulate the analyte's solubility. A novel variation, Dispersive Liquid-Liquid Microextraction (DLLME), uses a disperser solvent to create a micro-emulsion, dramatically increasing the surface area for a rapid and efficient extraction with minimal solvent.[10]

-

Solid-Phase Extraction (SPE): SPE is a powerful chromatographic technique used for sample clean-up and concentration.[11] Analytes are selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent. SPE is highly advantageous for complex matrices as it offers superior selectivity, higher concentration factors, and reduced solvent consumption compared to LLE.[11][12]

The following diagram illustrates a logical workflow for selecting an appropriate extraction strategy.

Caption: Logic diagram for selecting an extraction method.

Detailed Experimental Protocols

The following protocols are presented as robust starting points. They must be validated for the specific formulation and analytical instrumentation used.

3.1. Protocol 1: pH-Controlled Liquid-Liquid Extraction (LLE) for Injectable Solutions

This protocol is ideal for the determination of 2,6-dimethylaniline in lidocaine hydrochloride injections. It leverages pH adjustment to ensure the impurity is in its free-base form for efficient extraction.

-

Causality: By raising the pH of the aqueous sample to ~9, well above the pKa of 2,6-dimethylaniline, the analyte is deprotonated into its more nonpolar free-base form.[10] This maximizes its partitioning into a nonpolar organic solvent like n-octanol, while the highly water-soluble lidocaine hydrochloride salt remains predominantly in the aqueous phase, achieving separation.

Step-by-Step Methodology:

-

Sample Preparation: Accurately transfer 1.0 mL of the lidocaine hydrochloride injectable solution into a 15 mL conical centrifuge tube.

-

Alkalinization: Add 1.0 mL of a suitable buffer or dilute sodium hydroxide solution to adjust the sample pH to 9.[10] Verify with a pH meter or narrow-range pH paper.

-

Extraction: Add 2.0 mL of n-octanol (or another suitable immiscible organic solvent) to the tube.

-

Mixing: Cap the tube securely and vortex for 2 minutes to ensure intimate contact between the two phases, facilitating analyte transfer.

-

Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.[10]

-

Collection: Carefully transfer the upper organic layer containing the extracted impurities into a clean glass vial.

-

Analysis: The collected organic extract is now ready for direct injection into an HPLC system or can be evaporated and reconstituted in mobile phase if further concentration is needed.

3.2. Protocol 2: Solid-Phase Extraction (SPE) for Topical Creams and Gels

This protocol is designed for complex semi-solid formulations, where excipients like fats and emulsifiers would interfere with direct analysis.

-

Causality: The protocol begins with a "crash and filter" step where a water-miscible organic solvent (methanol) is used to dissolve the API and impurities while precipitating the insoluble long-chain hydrocarbon excipients common in creams.[2][13] The subsequent SPE step uses a C18 (octadecylsilane) reversed-phase sorbent. This nonpolar stationary phase retains the moderately nonpolar lidocaine and its impurities from the polar sample solution. A wash step with a weak organic-aqueous solution removes polar excipients, while the final elution with a strong organic solvent recovers the purified and concentrated analytes.[12]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 1.0 g of the cream or gel into a 50 mL centrifuge tube.

-

Initial Extraction/Precipitation: Add 10 mL of HPLC-grade methanol. Vortex for 5 minutes, then sonicate for 15 minutes to completely disperse the sample and dissolve the analytes.[2][13]

-

Excipient Removal: Centrifuge the tube at 4000 rpm for 10 minutes to pellet the precipitated excipients.

-

Supernatant Collection: Carefully decant the methanol supernatant into a clean tube. This contains the lidocaine and its impurities.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the methanol extract from step 4 onto the conditioned SPE cartridge at a slow, steady flow rate (~1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of a 20:80 (v/v) methanol:water solution to remove any remaining polar interferences.

-

Elution: Elute the retained lidocaine and impurities from the cartridge with 5 mL of methanol into a clean collection tube.

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the HPLC mobile phase. The sample is now purified, concentrated, and ready for injection.[9]

Analytical Finish and System Validation

A robust extraction is meaningless without a reliable analytical method. A validated reversed-phase HPLC (RP-HPLC) method is the standard for quantifying lidocaine and its impurities.[14][15][16]

4.1. General Workflow Visualization

Caption: General workflow for impurity analysis.

4.2. Representative HPLC-UV Method Parameters

The following table summarizes typical starting conditions for the analysis of lidocaine and its key impurities, 2,6-dimethylaniline (Impurity A) and N-(2,6-dimethylphenyl)chloroacetamide (Impurity H).[6][17][18][19]

| Parameter | Recommended Condition | Rationale / Source |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately nonpolar analytes like lidocaine and its impurities.[14][17] |

| Mobile Phase | Acetonitrile and Potassium Phosphate Buffer (pH 8.0) | A slightly alkaline pH ensures good peak shape for basic analytes by keeping them in their neutral form.[18] |

| Elution Mode | Isocratic or Gradient | Gradient elution may be needed to resolve multiple impurities with different polarities.[6][17] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[14][18] |

| Detection | UV Spectrophotometer at 230 nm | A wavelength where both lidocaine and its key impurities exhibit significant absorbance.[17][18] |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[18] |

| Injection Vol. | 20 µL | A typical volume for standard HPLC analysis. |

4.3. Trustworthiness: Method Validation and Acceptance Criteria

Every protocol must be a self-validating system. According to ICH guidelines, the following parameters are critical for ensuring the reliability of the entire method (extraction + analysis).[15][16][17]

| Validation Parameter | Acceptance Criteria | Purpose |

| Specificity | The method resolves the API, known impurities, and degradation products from each other and from matrix components. | Ensures that the peak response is only from the analyte of interest. |

| Linearity | Correlation coefficient (r²) ≥ 0.998 | Confirms a proportional relationship between analyte concentration and instrument response over a defined range.[14] |

| Accuracy (% Recovery) | Typically 98.0% to 102.0% for API; often wider for impurities (e.g., 90-110%). | Measures the closeness of the experimental value to the true value; assessed by spiking the matrix with known impurity amounts.[17][20] |

| Precision (%RSD) | Intra-day and Inter-day Relative Standard Deviation (RSD) should be ≤ 2.0%. | Demonstrates the reproducibility of the method over short and long periods.[17][20] |

| Limit of Quantitation (LOQ) | The lowest concentration quantifiable with acceptable precision and accuracy (Signal-to-Noise ratio ~10). | Defines the lower limit of the method's useful range for impurity measurement.[17][21] |

| System Suitability | Resolution between critical peaks (e.g., Impurity A and H) > 1.5.[18] | Verifies that the chromatographic system is performing adequately before running samples. |

Conclusion

The successful extraction of impurities from lidocaine pharmaceutical formulations is a critical step in ensuring product quality and patient safety. There is no single universal protocol; the optimal method is dictated by the complexity of the sample matrix. For simple aqueous formulations, a well-controlled Liquid-Liquid Extraction can be sufficient. For complex semi-solid matrices like creams and gels, the superior clean-up and concentration capabilities of Solid-Phase Extraction are indispensable. This guide provides the foundational knowledge and detailed, field-proven protocols to enable researchers and quality control scientists to confidently develop and implement robust and reliable methods for the analysis of lidocaine impurities.

References

-

Title: Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Lidocaine and Its Impurities Analysis Source: Scribd URL: [Link]

-

Title: Quantitative Determination of Lidocaine Hydrochloride in Pharmaceutical Preparations Using HPLC-UV Detection Source: INDUS JOURNAL OF BIOLOGICAL SCIENCES URL: [Link]

-

Title: Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk Source: Semantic Scholar URL: [Link]

-

Title: [A novel dispersive liquid-liquid microextraction method with high performance liquid chromatography for detection of 2,6-dimethylaniline in lidocaine hydrochloride injection] - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: DETERMINATION OF 2,6-DIMETHYLANILINE AND O-TOLUIDINE IMPURITIES IN PREPARATIONS FOR LOCAL ANAESTHESIA BY THE HPLC METHOD WITH AMPEROMETRIC DETECTION Source: Acta Poloniae Pharmaceutica - Drug Research URL: [Link]

-

Title: Validated Selective HPLC–DAD Method for the Simultaneous Determination of Diclofenac Sodium and Lidocaine Hydrochloride in Pre Source: AKJournals URL: [Link]

-

Title: (PDF) Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach Source: ResearchGate URL: [Link]

-

Title: LIDOCAINE HYDROCHLORIDE Lidocaini hydrochloridum Source: European Pharmacopoeia URL: [Link]

-

Title: Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach Source: Academia.edu URL: [Link]

-

Title: Summary of Validation Data – Lidocaine Hydrochloride Source: ARL Bio Pharma URL: [Link]

-

Title: Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations Source: Brieflands URL: [Link]

-

Title: Method Development for Analysis of Lidocaine Hydrochloride in Pharmaceutical Dosage Form by HPLC Source: ResearchGate URL: [Link]

-

Title: Determination of Lidocaine HCl in commercially cream and injection forms by GC-FID method Source: Dergipark URL: [Link]

-

Title: Development and validation of RP-HPLC method for simultaneous estimation of lidocaine and nifedipine in pure and combined dosage form Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

-

Title: USP METHOD IMPROVEMENTS FOR HPLC OF LIDOCAINE AND RELATED IMPURITIES Source: Advanced Materials Technology URL: [Link]

-

Title: Impurity Control in the European Pharmacopoeia Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]

-

Title: HPLC method for determination of lidocaine in admixture with dextrose injection Source: Semantic Scholar URL: [Link]

-

Title: A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Evaluation of Two Lidocaine Topical Patch 5% Products by Cutaneous Pharmacokinetic Methods: In Vitro Tape Stripping and In Vitro Permeation Testing Source: Center for Research on Complex Generics URL: [Link]

-

Title: Method for Single-Side Extraction of Transdermal Patches Source: Eurofins URL: [Link]

-

Title: Sample Preparation for HPLC Analysis: Step Guides and Common Techniques Source: Drawell URL: [Link]

-

Title: Development and Validation of RP-HPLC Method for Estimation of Lidocaine in Various Pharmaceutical Dosage Forms Source: International Journal of Research and Review URL: [Link]

-

Title: Transdermal patches of lidocaine/ aspirin ionic liquid drug-loaded gelatin Source: SciELO URL: [Link]

-

Title: HPLC assay of Lidocaine in plasma with solid phase extraction and UV detection - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis Source: Encyclopedia MDPI URL: [Link]

-

Title: PHARMACEUTICALS Separation of Lidocaine and Related Impurities - USP Method Modernization Source: HALO Columns URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. edqm.eu [edqm.eu]

- 4. Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. akjournals.com [akjournals.com]

- 7. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. [A novel dispersive liquid-liquid microextraction method with high performance liquid chromatography for detection of 2,6-dimethylaniline in lidocaine hydrochloride injection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. HPLC assay of Lidocaine in plasma with solid phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of RP-HPLC method for simultaneous estimation of lidocaine and nifedipine in pure and combined dosage form - Int J Pharm Chem Anal [ijpca.org]

- 14. ijbr.com.pk [ijbr.com.pk]

- 15. arlok.com [arlok.com]

- 16. researchgate.net [researchgate.net]

- 17. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uspbpep.com [uspbpep.com]

- 19. halocolumns.com [halocolumns.com]

- 20. researchgate.net [researchgate.net]

- 21. brieflands.com [brieflands.com]

Application Note: Precision Preparation of 3-(Diethylamino)-8-methyl-2(1H)-quinolinone Stock Standards

Abstract & Scope

This technical guide outlines the definitive protocol for the preparation, storage, and validation of stock solutions for 3-(Diethylamino)-8-methyl-2(1H)-quinolinone . As a member of the quinolinone class (often structurally related to carbostyril fluorophores), this compound exhibits distinct solvatochromic properties and photosensitivity.

Inaccurate stock preparation is the single largest source of error in quantitative fluorescence assays and LC-MS/MS workflows. This guide moves beyond basic "weigh-and-dissolve" instructions, implementing a Gravimetric-Volumetric Hybrid Approach compliant with ICH Q2(R1) standards to ensure <0.5% relative error.

Physicochemical Profile & Solubility Logic